N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes an indene and a benzo[b]thiophene moiety . Indene derivatives generally exhibit excellent physiological and pharmacological activity . Particularly, most methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives is described . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide, such as thiophene-3-carboxamide derivatives, have demonstrated antibacterial and antifungal activities. These activities are attributed to the structural features of the compounds, including the thiophene ring and the carboxamide moiety. The presence of specific functional groups and their spatial arrangement significantly contribute to the biological activities observed (Vasu et al., 2005).
Anti-inflammatory Properties
Another important application area is the development of anti-inflammatory agents. Compounds structurally related to benzo[b]thiophene carboxamides, including various derivatives, have shown potential in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play a crucial role in inflammation and related diseases. By inhibiting the upregulation of these adhesion molecules, such compounds may offer therapeutic potential against inflammatory conditions (D. Boschelli et al., 1995).
Supramolecular Chemistry
In supramolecular chemistry, the design of molecules that can self-assemble into higher-order structures is of great interest. The structural motifs present in compounds like this compound may facilitate the formation of π-stacked rods encased in triply helical hydrogen bonded amide strands. Such structures are suggestive of new modes of organization for materials, including liquid crystals (M. Lightfoot et al., 1999).
Solid-state Fluorescence
The synthesis and study of benzo[c]thiophene derivatives have also revealed compounds with strong solid-state fluorescence. This property is valuable for materials science applications, including the development of fluorescent markers and sensors. The ability to control fluorescence through molecular design opens up possibilities for creating novel diagnostic tools and materials (Keita Fukuzumi et al., 2016).
Mechanism of Action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity by inhibiting viral replication .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZLJNOGBNIDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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